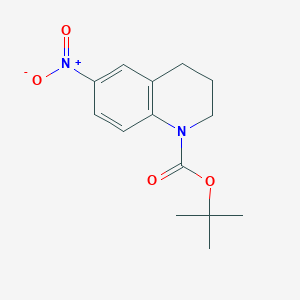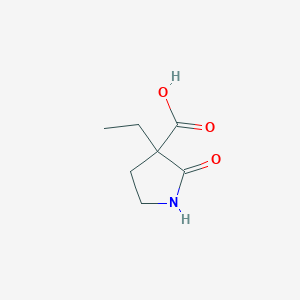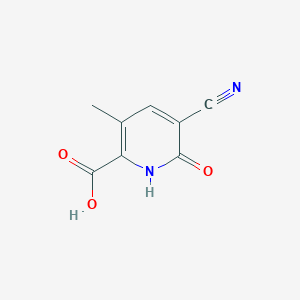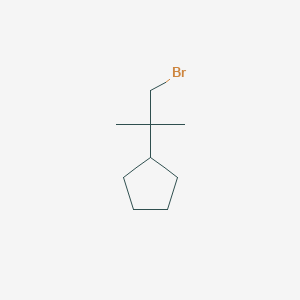
2-Bromo-4-(fluoromethyl)pyridine
説明
“2-Bromo-4-(fluoromethyl)pyridine” is a chemical compound with the CAS Number: 1217503-16-6 . It has a molecular weight of 190.01 and its IUPAC name is this compound . It is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions .
Synthesis Analysis
The synthesis of this compound involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . This provides the corresponding nicotinic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H5BrFN . The InChI code for this compound is 1S/C6H5BrFN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 190.01 , a refractive index of n20/D 1.478 , a boiling point of 84-85 °C/14 mmHg , and a density of 1.827 g/mL at 25 °C .科学的研究の応用
Synthesis of Biologically Active Compounds
2-Bromo-4-(fluoromethyl)pyridine is crucial in the synthesis of various biologically active compounds. A key intermediate, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, derived from this chemical, facilitates the creation of these compounds through a multi-step synthesis process, including nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).
Structural Analysis and Chemical Reactivity
Structural differences in pyridin-2-ylboron derivatives, including 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are crucial for understanding their chemical reactivity. Ab initio calculations of the HOMO and LUMO based on known crystal structures demonstrate significant distribution differences corresponding to their chemical reactions (Sopková-de Oliveira Santos et al., 2003).
Building Blocks for Disubstituted Pyridines
This compound serves as a key building block for creating 2,4-disubstituted pyridines. Its conversion to various 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines in one-pot reactions highlights its versatility (Duan et al., 2004).
Ligand Synthesis and Complex Formation
The compound is instrumental in synthesizing complex ligands, such as the fully unsymmetrical [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine tripod FBrTPA. This ligand exhibits interesting coordination modes in metal complexes, demonstrating its potential in inorganic chemistry research (Benhamou et al., 2011).
Halogen-Rich Intermediates for Pyridine Synthesis
5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, is a valuable halogen-rich intermediate for synthesizing pentasubstituted pyridines. This highlights the importance of halogenated pyridines in medicinal chemistry research (Wu et al., 2022).
Safety and Hazards
2-Bromo-4-(fluoromethyl)pyridine is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
The primary target of 2-Bromo-4-(fluoromethyl)pyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the compound is transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
Its physical and chemical properties such as boiling point (84-85 °c/14 mmhg) and density (1827 g/mL at 25 °C) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, contributing to diverse biochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, is known for its mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
2-bromo-4-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJXDHMHVOMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CF)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)
![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)



![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)




